t-Boc-N-amido-PEG1-NHS ester
Overview
Description
T-Boc-N-amido-PEG1-NHS ester is a PEG linker containing NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of t-Boc-N-amido-PEG1-NHS ester involves the use of NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG1-NHS ester is C14H22N2O7 . The molecular weight is 330.34 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate .Chemical Reactions Analysis
The Boc group in t-Boc-N-amido-PEG1-NHS ester can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-N-amido-PEG1-NHS ester is 330.34 g/mol . . It is soluble in DMSO . The appearance is pale yellow or colorless oily matter .Scientific Research Applications
t-Boc-N-amido-PEG1-NHS ester is a PEG linker containing NHS ester and Boc-protected amine moieties . This molecule is classified as a derivative of polyethylene glycol (PEG) that contains an N-hydroxysuccinimide (NHS) ester and a t-butyloxycarbonyl (t-Boc) group . These functional groups provide unique properties that make t-Boc-N-amido-PEG1-NHS ester suitable for a variety of applications, including drug delivery and bioconjugation .
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Drug Delivery
- The t-Boc group is a protective group that can be removed under mild conditions, allowing for the controlled release of the attached drug or molecule .
- The NHS ester group, on the other hand, is a reactive functional group that can be easily conjugated to amine-containing molecules, such as proteins and peptides . This property makes t-Boc-N-amido-PEG1-NHS ester an ideal reagent for drug development .
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Bioconjugation
- t-Boc-N-amido-PEG1-NHS ester is utilized as a versatile linker in the synthesis of bioconjugates, such as antibody-drug conjugates, PEGylated proteins, and drug delivery systems .
- The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOAQDFUHQKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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